

In-Depth Technical Guide: 1-amino-2,3-dihydro-1H-inden-4-ol

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Compound of Interest

Compound Name: 1-amino-2,3-dihydro-1H-inden-4-ol

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Executive Summary

This technical guide addresses the request for an in-depth analysis of the mechanism of action for the compound **1-amino-2,3-dihydro-1H-inden-4-ol**. A comprehensive search of the scientific literature and chemical databases has been conducted to assemble all available information regarding its pharmacology, receptor binding profiles, and associated signaling pathways. The objective was to provide a detailed resource for research and drug development professionals, complete with quantitative data, experimental protocols, and visual diagrams.

Conclusion: Following an exhaustive search, it has been determined that there is currently no publicly available scientific literature detailing the mechanism of action, pharmacological properties, or specific biological targets of **1-amino-2,3-dihydro-1H-inden-4-ol**. While information exists for structurally related amino-indan derivatives, this report is limited to the specific compound of interest.

Introduction

1-amino-2,3-dihydro-1H-inden-4-ol is a small molecule belonging to the amino-indan class of compounds. The amino-indan scaffold is a recognized pharmacophore present in various biologically active molecules. This guide was intended to consolidate the existing knowledge on the 4-hydroxy substituted derivative to facilitate further research and development.

Current State of Research

Despite a thorough investigation into the pharmacology of **1-amino-2,3-dihydro-1H-inden-4-ol**, no studies providing quantitative data (e.g., Ki, IC50, EC50), receptor binding assays, or functional studies were identified. The current body of knowledge is limited to its chemical identity and stability. For instance, the chemical stability of hydroxy-1-aminoindans is noted to be influenced by the position of the hydroxyl group, with the 4-OH regioisomer being stable.[\[1\]](#)

While research exists on other isomers and derivatives, such as cis-1-amino-2-indanol, which is a key building block in asymmetric synthesis, this information is not directly applicable to the mechanism of action of the 4-ol isomer.[\[2\]](#)[\[3\]](#) Similarly, studies on N-substituted aminoindans have shown affinity for dopamine D2-like receptors, but these findings cannot be directly extrapolated to the unsubstituted **1-amino-2,3-dihydro-1H-inden-4-ol**.[\[4\]](#) A related compound, (S)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile, has been identified as an intermediate in the synthesis of Sphingosine-1-Phosphate (S1P) receptor modulators, but this does not define the activity of the 4-ol compound itself.[\[5\]](#)

Data Presentation

Due to the absence of quantitative pharmacological data in the literature, no tables summarizing binding affinities, potency, or efficacy can be provided at this time.

Experimental Protocols

As no specific experiments on the mechanism of action of **1-amino-2,3-dihydro-1H-inden-4-ol** have been published, a detailed methodology section cannot be compiled.

Signaling Pathways and Visualizations

Given the lack of information on the molecular targets and downstream effects of **1-amino-2,3-dihydro-1H-inden-4-ol**, the creation of signaling pathway diagrams would be purely speculative and scientifically unfounded. Therefore, no Graphviz diagrams are included in this report.

Future Directions

The absence of pharmacological data for **1-amino-2,3-dihydro-1H-inden-4-ol** highlights a gap in the current scientific knowledge. Future research efforts could focus on:

- In vitro Receptor Screening: A broad panel screening against a diverse set of G-protein coupled receptors (GPCRs), ion channels, and enzymes would be a critical first step in identifying potential biological targets. Given the activity of related compounds, initial screening could focus on dopamine and other monoamine receptors.
- Functional Assays: Following the identification of potential targets, functional assays (e.g., cAMP accumulation, calcium mobilization, or GTPyS binding assays) would be necessary to determine if the compound acts as an agonist, antagonist, or allosteric modulator.
- In vivo Studies: Should in vitro activity be confirmed, subsequent in vivo studies in appropriate animal models would be required to understand its physiological effects and potential therapeutic applications.

Conclusion

While the amino-indan scaffold is of significant interest to the scientific and drug development communities, **1-amino-2,3-dihydro-1H-inden-4-ol** remains an uncharacterized molecule in terms of its mechanism of action. This guide serves to report the current lack of available data and to propose a path forward for future investigation. Researchers are encouraged to undertake the foundational pharmacological studies necessary to elucidate the biological activity of this compound.

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